molecular formula C14H7BrO2 B1265448 1-Bromoanthraquinone CAS No. 632-83-7

1-Bromoanthraquinone

Cat. No.: B1265448
CAS No.: 632-83-7
M. Wt: 287.11 g/mol
InChI Key: CXTPIHZYOGDSLV-UHFFFAOYSA-N
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Description

1-Bromoanthraquinone (1-BAQ) is an organic compound belonging to the class of brominated anthraquinones. It is a white crystalline solid with a molecular formula of C14H8Br2O2. 1-BAQ is used in a variety of scientific research applications, ranging from synthesizing polymers to studying the biochemical and physiological effects of brominated compounds. Finally, potential future directions for research involving 1-BAQ will be explored.

Scientific Research Applications

Synthesis of Dyes and Drugs

1-Bromoanthraquinone (1-amino-4-bromoanthraquinone) is extensively used as a precursor in the synthesis of dyes and drugs. Malik et al. (2015) described methods for synthesizing bromaminic acid analogues, which are valuable for creating anthraquinone-based drugs and dyes. These analogues are created by substituting the C4-bromo substituent of bromaminic acid with various (ar)alkylamino residues, demonstrating the versatility of this compound in medicinal chemistry and the textile industry (Malik, Baqi, & Müller, 2015).

Bromination Mechanism in Dye Production

The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid, a key process in dye manufacturing, was studied by Yang et al. (2006). This research provided insights into the production of bromoamine acid, an important intermediate for dyes, highlighting the role of this compound in dye manufacturing processes (Yang, Wu, Sun, & Ni, 2006).

Photochemical Reactions

Hamanoue et al. (1986) explored the photochemical reactions of α-bromoanthraquinones, including this compound, in ethanol. They found that these compounds form debrominated anthracenediol as a final product, indicating potential applications in photochemistry and materials science (Hamanoue, Nakayama, Sawada, Yamamoto, Hirase, & Teranishi, 1986).

Photoelectrochemical Studies

Compton et al. (1990) conducted studies on the photoelectrochemical electron spin resonance of this compound. They revealed the formation of radical anions and the photo-ECE reaction mechanism, which is crucial for understanding the electrochemical properties of this compound (Compton, Coles, Pilkington, & Bethell, 1990).

Microelectrodes in Photochemical Reactions

In another study by Compton et al. (1995), the use of microelectrodes for studying the kinetics and mechanism of photoinduced processes involving this compound was highlighted. This research underscores the role of this compound in advanced photochemical and electroanalytical methods (Compton, Eklund, & Nei, 1995).

Preparation of Novel Dyes

Malik et al. (2016) reported the synthesis of novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives using this compound. This work demonstrates the compound's utility in developing new dyes and potentially biologically active compounds (Malik, Rashed, Wingen, Baqi, & Müller, 2016).

Environmental Applications

A study by Fan et al. (2009) explored the decolorization of 1-amino-4-bromoanthraquinone-2-sulfonic acid by a newly isolated strain of Sphingomonas herbicidovorans. This research is significant for environmental applications, particularly in the treatment of dye wastewater (Fan, Zhu, Liu, & Ni, 2009).

Mechanism of Action

Target of Action

1-Bromoanthraquinone (1-BrAQ) is a derivative of anthraquinone, a class of organic compounds that play a prominent role in medicine and the textile industry Anthraquinones are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

It has been experimentally proven that 2-bromoanthraquinone (2-braq), a similar compound, can undergo hydrogen transfer with an alpha-aromatic alcohol under light conditions, thereby efficiently oxidizing the aromatic alcohol to the corresponding product

Biochemical Pathways

Anthraquinones, including 1-BrAQ, are recognized as high-efficiency photocatalysts that can perform various redox reactions in aqueous or organic phases . In the case of 2-BrAQ, it has been shown to participate in the oxidation of sec-aromatic alcohols

Pharmacokinetics

It is known that anthraquinone derivatives can be rapidly absorbed and distributed to most soft tissues . The majority of these compounds are metabolized, and both the parent compound and its metabolites are excreted in the feces and urine .

Result of Action

Anthraquinone derivatives are known to exert a variety of pharmacological activities, including anti-inflammatory, antitumor, antifungal, antiviral, and blood platelet inhibitory effects

Action Environment

The action of 1-BrAQ, like other anthraquinones, can be influenced by environmental factors. For instance, the photocatalytic activity of 2-BrAQ was found to be affected by the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent . It is plausible that similar factors could influence the action, efficacy, and stability of 1-BrAQ.

Safety and Hazards

The safety data sheet for 1-Bromoanthraquinone indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Anthraquinones, including 1-Bromoanthraquinone, have been recognized for their potential in various therapeutic applications, particularly as anticancer agents . The development of new anticancer agents is warranted due to the emergence of drug-resistant cancers . Furthermore, controlled drug delivery systems are being explored for their potential to improve the efficacy and safety of drugs like this compound .

Biochemical Analysis

Biochemical Properties

1-Bromoanthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been studied for its potential as a precursor in the synthesis of biologically active molecules, including dyes and drugs . It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cellular processes, thereby modulating biochemical pathways . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to changes in their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic pathways. Additionally, it has been observed to induce changes in cellular metabolism, leading to alterations in the production and utilization of energy within cells . These effects highlight the potential of this compound as a modulator of cellular function and its relevance in biomedical research.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions underpin the biochemical effects of this compound and provide insights into its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation under specific environmental factors . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. It has been found that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . For instance, at higher concentrations, this compound has been observed to induce oxidative stress and cellular damage in animal models . These dosage-dependent effects highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathways include hydroxylation, oxidation, and conjugation reactions, which are mediated by liver enzymes . These metabolic processes result in the formation of various metabolites that can influence cellular function and biochemical pathways. Understanding the metabolic pathways of this compound is crucial for elucidating its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within cells are influenced by its interactions with transport proteins and other biomolecules . These transport and distribution mechanisms are important for understanding the cellular dynamics of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-bromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTPIHZYOGDSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212556
Record name 1-Bromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-83-7
Record name 1-Bromoanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 liter double mantle flask equipped with propeller or anchor stirrer, bromine inlet with metering pump, and reflux condenser attached to a waste gas adsorption unit, is charged with 1265 parts by weight of 1-nitroanthraquinone and 60 parts by weight of nitrobenzene. The mixture is heated to 240° C. and, at this temperature and with efficient stirring, elementary bromine is pumped in by means of the metering pump. The rate of addition is so chosen that gentle bromine reflux is always maintained in the reflux condenser. After about 200 to 220 ml of bromine have been added over 10 hours, no more bromine is taken up by the reaction mixture and the presence of 1-nitroanthraquinone can no longer be detected in a thin-layer chromatogram. The mixture is then cooled to 200° C. and the melt is discharged through the bottom outlet into 2 liters of vigorously stirred water. The resultant suspension is then refluxed and nitrobenzene is separated in a water separator. After about 1 hour the suspension is cooled to about 80° C., filtered, and the filter cake is washed with hot water and dried in vacuo at 120° C., affording 1400 parts by weight of 1-bromoanthraquinone in 96-97% purity. The yield, based on 1-nitroanthraquinone, is 97.5 %.
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Synthesis routes and methods II

Procedure details

In an apparatus as described in Example 1, 1265 parts pf 1-nitroanthraquinone are melted by heating to 240° C. and then elemental bromine is pumped in, with efficient stirring, at 245°-250° C. The rate of addition is so chosen that gentle bromine reflux is constantly mantained in the reflux condenser. After about 624 parts of bromine have been added over about 10 hours, no more bromine is taken up by the reaction mixture and the presence of 1-nitroanthraquinone can no longer be detected in a thin-layer chromatogram. The mixture is cooled to 200° C. and the melt is discharged into 1200 parts of efficiently stirred chlorobenzene. The resultant suspension is cooled to 20° C. and filtered. The filter cake is washed with chlorobenzene and the crystals are dried in vacuo at 120° C., affording 1350 parts of 1-bromoanthraquinone in 99-99.5% purity. The yield, based on 1-nitroanthraquinone, is 96%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of copper in reactions involving 1-bromoanthraquinone and amines, like 2-aminoethanol?

A: Research has shown that copper compounds, particularly copper(I) salts, act as catalysts in the Ullmann condensation reaction between this compound and amines like 2-aminoethanol. [, , ] This reaction is important for synthesizing substituted anthraquinone derivatives. Interestingly, the reaction often exhibits an induction period, which disappears with the addition of copper(II) species. [] Studies suggest that while copper(I) initiates the reaction, copper(II) species, generated during the reaction through electron transfer processes, significantly enhance the catalytic activity of copper(I). [] This synergistic effect between copper(I) and copper(II) is crucial for the reaction's effectiveness.

Q2: Can this compound undergo reduction, and if so, what are the products?

A: Yes, this compound can be electrochemically reduced. [] Studies utilizing techniques like photoelectrochemical hydrodynamic voltammetry and electrochemical electron spin resonance (ESR) have revealed that the reduction process involves the formation of a radical anion intermediate. [] This radical anion is unstable under irradiation and undergoes dissociation, yielding bromide ions and the anthraquinone radical. The anthraquinone radical can then be further reduced to form anthraquinone. [] This process highlights the compound's redox activity and its potential role in photochemical and electrochemical systems.

Q3: How does the halogen substituent influence the reactivity of 1-haloanthraquinones in reactions with amines?

A: The nature of the halogen atom in 1-haloanthraquinones significantly impacts their reactivity with amines in the presence of copper catalysts. [] For instance, 1-iodoanthraquinone exhibits higher reactivity compared to this compound. [] This difference in reactivity can be attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being weaker and therefore easier to cleave than the C-Br bond. This understanding is crucial for optimizing reaction conditions and selecting appropriate substrates in organic synthesis.

Q4: Are there any known side reactions or challenges associated with reactions involving this compound?

A: One documented side reaction during the Ullmann condensation of this compound with amines is debromination. [] This undesired pathway leads to the formation of anthraquinone as a byproduct, reducing the yield of the desired substituted product. Studies suggest that the this compound radical anion, formed during the reaction, is responsible for this debromination process. [] Understanding these side reactions is essential for developing strategies to minimize them and improve the efficiency of the desired transformations.

Q5: What are the future directions for research on this compound?

A5: Given its intriguing electrochemical properties and role in synthetic chemistry, research on this compound continues to explore several avenues:

  • Optimization of Catalytic Processes: Exploring new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving this compound, particularly in Ullmann condensation reactions, remains an active area of research. [, ]
  • Electrochemical Applications: Further investigating the electrochemical behavior of this compound and related derivatives could lead to applications in areas like electrocatalysis, energy storage, and sensing. []

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